![molecular formula C5H8N2O2 B176796 5-Oxopyrrolidine-3-carboxamide CAS No. 14466-21-8](/img/structure/B176796.png)
5-Oxopyrrolidine-3-carboxamide
Overview
Description
5-Oxopyrrolidine-3-carboxamide is a compound that falls under the category of organic compounds known as anilides . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 5-Oxopyrrolidine-3-carboxamide involves cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . Another synthesis method involves the condensation reaction of carbothioamide in acidic medium .Molecular Structure Analysis
In the molecular structure of 5-Oxopyrrolidine-3-carboxamide, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle (dihedral angle is 80.2 (3)°) and isoindol-1,3-dione system (dihedral angle is equal 86.0 (3)°) .Physical And Chemical Properties Analysis
5-Oxopyrrolidine-3-carboxamide has a molecular weight of 128.13 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound’s InChI Code is 1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : The compound has been involved in one-pot synthesis processes, such as the base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides developed using a tandem Ugi condensation and intramolecular substitution at room temperature. This method was effective for producing these compounds in good yields (Zeng, Wang, Wu, & Ding, 2013).
Formation of Novel Bicyclic Systems : 5-Oxopyrrolidine-3-carboxylic acids were used in one-pot condensation processes, resulting in novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These structures have been confirmed through various spectroscopic methods (Kharchenko, Detistov, & Orlov, 2008).
Synthesis of Antioxidant Compounds : The compound was used to synthesize a series of novel derivatives with significant antioxidant activity. Some of these compounds showed antioxidant activity higher than well-known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Application in Asymmetric Acylation and Stereoselective Reduction : The compound has been utilized in asymmetric acylation of carboxamides and stereoselective reduction of the resulting oxo amides, providing alternative methods for asymmetric aldol reactions (Ito, Katsuki, & Yamaguchi, 1984).
Synthesis of Polysubstituted Pyrrolidinones : Synthesized through a reaction with succinic anhydride and N-benzylidene-benzylamine, the compound was used to create carboxamides and aminomethyl derivatives, incorporating pyrrolidinone parts with other nitrogen-containing heterocyclic fragments (Burdzhiev & Stanoeva, 2008).
Biological Activity
Potential Antibacterial Drugs : Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, containing pyrrolidine ring and methylamino residues, were synthesized as potential antibacterial drugs. They showed moderate to good activity against certain microbes (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Antimicrobial and Antifungal Agents : Certain derivatives displayed significant antibacterial and antifungal activity, suggesting potential for further exploration in antimicrobial treatments (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Antiallergic Activity : Oxopyridinecarboxamide derivatives were synthesized and evaluated for antiallergic activity. Some compounds exhibited potent activity in rat passive cutaneous anaphylaxis tests and also showed inhibitory activity against 5-lipoxygenase (Nishikawa, Shindo, Ishii, Nakamura, Kon, Uno, & Matsumoto, 1989).
CCR5 Antagonists as Anti-HIV-1 Agents : Derivatives were identified as CCR5 antagonists and evaluated for their potential in inhibiting HIV-1 envelope-mediated membrane fusion, indicating their possible application in anti-HIV-1 treatments (Imamura, Ishihara, Hattori, Kurasawa, Matsushita, Sugihara, Kanzaki, Iizawa, Baba, & Hashiguchi, 2004).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCOTHGFJMOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393348 | |
Record name | 5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopyrrolidine-3-carboxamide | |
CAS RN |
14466-21-8 | |
Record name | 5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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